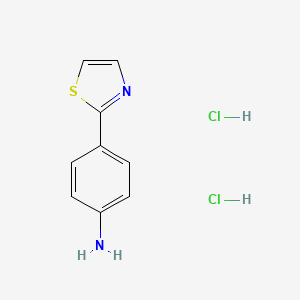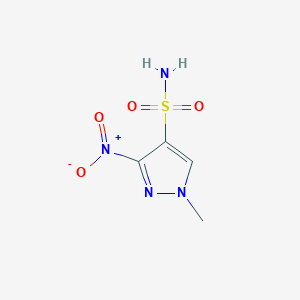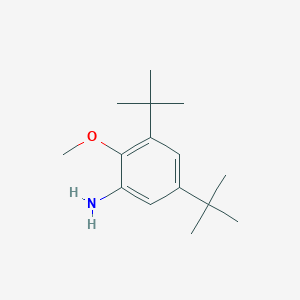![molecular formula C12H14N4O B1521287 3-[5-(哌啶-2-基)-1,2,4-噁二唑-3-基]吡啶 CAS No. 1036471-54-1](/img/structure/B1521287.png)
3-[5-(哌啶-2-基)-1,2,4-噁二唑-3-基]吡啶
描述
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
科学研究应用
Chemistry
In chemistry, 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its ability to modulate biological pathways can be harnessed for therapeutic purposes, such as targeting specific diseases or conditions.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its interactions with biological targets suggest it could be developed into treatments for various diseases, including neurological disorders, cancers, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the piperidine and oxadiazole rings with the pyridine ring. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
作用机制
The mechanism of action of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in critical metabolic processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-[5-(Piperidin-2-yl)-1,2,4-thiadiazol-3-yl]pyridine: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
3-[5-(Piperidin-2-yl)-1,2,4-triazol-3-yl]pyridine: Contains a triazole ring, offering different reactivity and biological activity.
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of the piperidine, oxadiazole, and pyridine rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9/h3-4,6,8,10,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOADWPCYWPCEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)
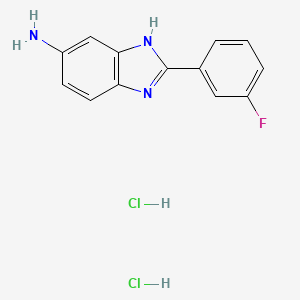
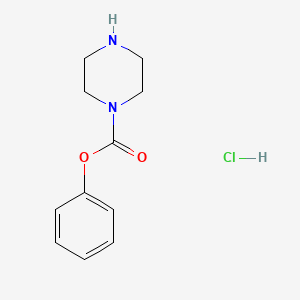
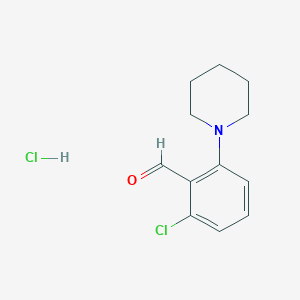
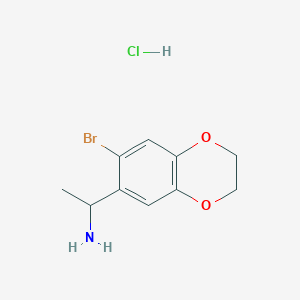
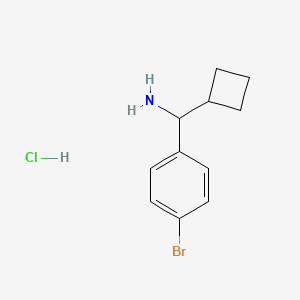
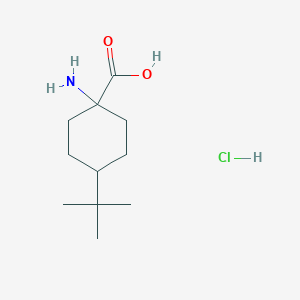
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
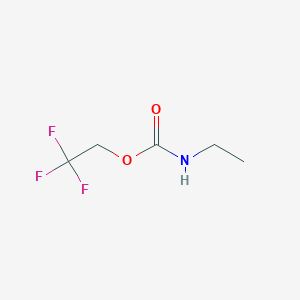
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
